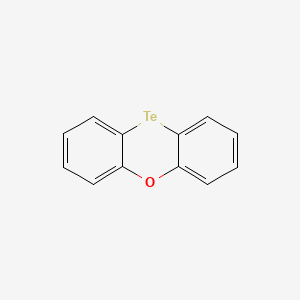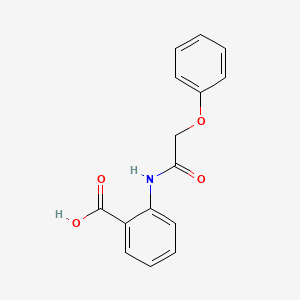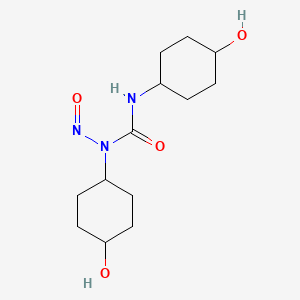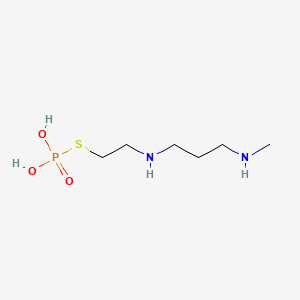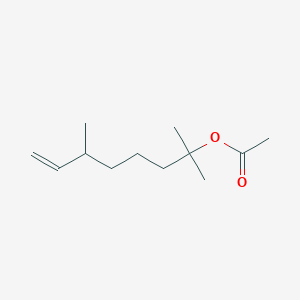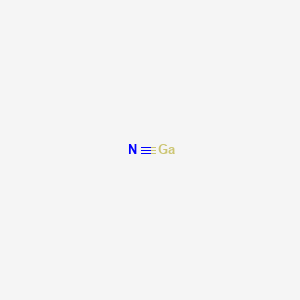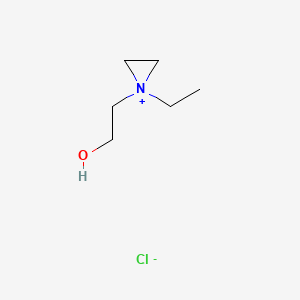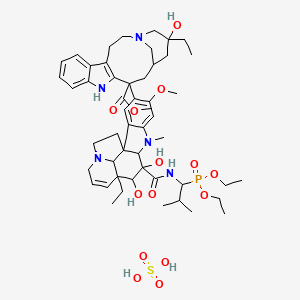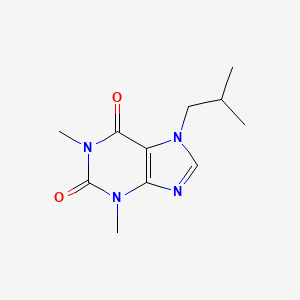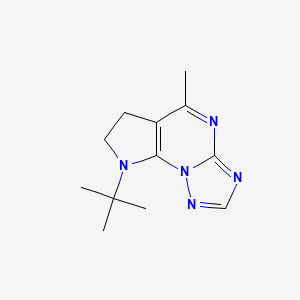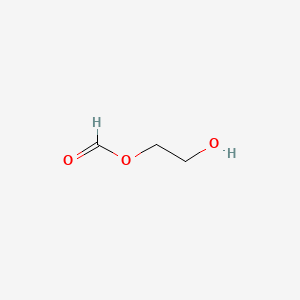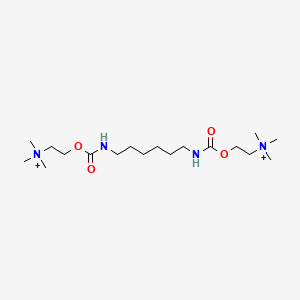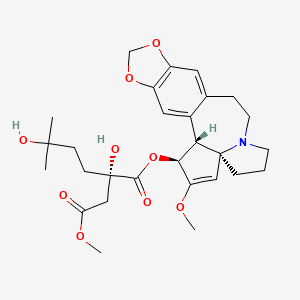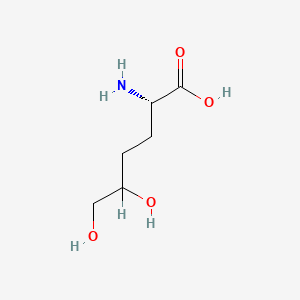
5,5'-Dihydroxyleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-5,5’-Dihydroxyleucine typically involves the reduction of gamma carboxy glutamic acid. This process can be carried out using various reducing agents under controlled conditions. One common method involves the use of sodium borohydride as the reducing agent in an aqueous solution, followed by purification through crystallization .
Industrial Production Methods
While specific industrial production methods for DL-5,5’-Dihydroxyleucine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
DL-5,5’-Dihydroxyleucine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: As mentioned earlier, the compound itself is a reduction product of gamma carboxy glutamic acid.
Substitution: This reaction can occur under specific conditions where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DL-5,5’-Dihydroxyleucine can lead to the formation of corresponding keto acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
DL-5,5’-Dihydroxyleucine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.
Wirkmechanismus
The mechanism of action of DL-5,5’-Dihydroxyleucine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as in biochemical assays or therapeutic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-5-Hydroxylysine: Another hydroxylated amino acid with similar structural properties.
4-Fluoro-5,5’-Dihydroxyleucine: A fluorinated derivative with distinct chemical properties.
Uniqueness
Its structural properties allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
38579-18-9 |
|---|---|
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2S)-2-amino-5,6-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO4/c7-5(6(10)11)2-1-4(9)3-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1 |
InChI-Schlüssel |
NDFOGZJAYLBOSU-AKGZTFGVSA-N |
SMILES |
C(CC(C(=O)O)N)C(CO)O |
Isomerische SMILES |
C(CC(CO)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)C(CO)O |
Synonyme |
5,5'-dihydroxyleucine DL-5,5'-dihydroxyleucine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


